• Dabrafenib Mesylate
    • Cat. No.:
    • B560050
    • CAS No.:
    • 1195768-06-9
    • Molecular Formula:
    • C24H24F3N5O5S3
    • Molecular Weight:
    • 615.7 g/mol
    Description
    Dabrafenib mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of dabrafenib and methanesulfonic acid. Used for treatment of metastatic melanoma. It has a role as an antineoplastic age...
  • Dabrafenib
    • Cat. No.:
    • B601069
    • CAS No.:
    • 1195765-45-7
    • Molecular Formula:
    • C23H20F3N5O2S2
    • Molecular Weight:
    • 519.6 g/mol
    Description
    Dabrafenib is an organofluorine compound and antineoplastic agent, used as its mesylate salt in treatment of metastatic melanoma. It has a role as an antineoplastic agent, a B-Raf inhibitor and an anticoronavira...
  • LUT014
    • Cat. No.:
    • B608700
    • CAS No.:
    • 2274819-46-2
    • Molecular Formula:
    • C27H19F3N8O
    • Molecular Weight:
    • 528.5 g/mol
    Description
    BRAF Inhibitor LUT014 is a topically bioavailable small molecule inhibitor of serine/threonine-protein kinase B-raf (BRAF) protein with potential chemoprotective activity. Upon topical administration, BRAF inhib...
  • LXH254
    • Cat. No.:
    • B608708
    • CAS No.:
    • 1800398-38-2
    • Molecular Formula:
    • C25H25F3N4O4
    • Molecular Weight:
    • 502.5 g/mol
    Description
    ].

    In biochemical reactions, Naporafenib plays a significant role by inhibiting the RAF kinase, a key component of the MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, and its alterations are often found in various types of cancer[].

    At the cellular level, Naporafenib affects the function of cells by targeting and inhibiting the RAF kinase, thereby disrupting the MAPK signaling pathway[]. This disruption can lead to the inhibition of cell proliferation and induction of cell death[].

    The molecular mechanism of Naporafenib involves the inhibition of the RAF kinase, which in turn disrupts the MAPK signaling pathway[]. This disruption can affect the function of various proteins and enzymes involved in cell proliferation and survival[].

    ">

    Naporafenib  is a pan-RAF kinase inhibitor that has been studied in the context of advanced solid tumors harboring MAPK pathway alterations[

  • GDC-0879
    • Cat. No.:
    • B1683923
    • CAS No.:
    • 905281-76-7
    • Molecular Formula:
    • C19H18N4O2
    • Molecular Weight:
    • 334.4 g/mol
    Description
    GDC-0879 is a member of the class of pyrazoles that is 1-(2-hydroxyethyl)pyrazole carrying additional 4-pyridyl and 1-(hydroxyimino)indan-5-yl substituents at positions 3 and 4 respectively. It has a role as a B...
  • Uplarafenib
    • Cat. No.:
    • B10854904
    • CAS No.:
    • 1425485-87-5
    • Molecular Formula:
    • C22H21F3N4O4S
    • Molecular Weight:
    • 494.5 g/mol
    Description
    UPLARAFENIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
  • HG6-64-1
    • Cat. No.:
    • B15615469
    • CAS No.:
    • Molecular Formula:
    • C32H34F3N5O2
    • Molecular Weight:
    • 577.6 g/mol
    Description
    N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide is a member of benzamides.
© Copyright 2025 BenchChem. All Rights Reserved.